molecular formula C16H21ClN2O4S B10861512 Kras4B G12D-IN-1

Kras4B G12D-IN-1

Cat. No.: B10861512
M. Wt: 372.9 g/mol
InChI Key: OUHXNDKRYIEFPD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kras4B G12D-IN-1 is a novel compound designed to target the oncogenic KRAS4B-G12D mutation, which is a common driver in various human cancers. This compound has shown potential in inhibiting the KRAS4B-G12D protein, thereby reducing its expression and activity in cancer cells .

Preparation Methods

The synthesis of Kras4B G12D-IN-1 involves a series of chemical reactions, including the addition of a lipid tail to a previously known active compound, 1,2,4-benzothiadiazine, 3,4-dihydro-1,1-dioxide . The synthetic route typically includes:

Industrial production methods for this compound are still under development, as it is primarily used in research settings.

Chemical Reactions Analysis

Kras4B G12D-IN-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C16H21ClN2O4S

Molecular Weight

372.9 g/mol

IUPAC Name

N-[[(3S)-1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]methyl]ethenesulfonamide

InChI

InChI=1S/C16H21ClN2O4S/c1-3-24(21,22)18-10-12-5-4-8-19(11-12)16(20)14-9-13(17)6-7-15(14)23-2/h3,6-7,9,12,18H,1,4-5,8,10-11H2,2H3/t12-/m1/s1

InChI Key

OUHXNDKRYIEFPD-GFCCVEGCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC[C@@H](C2)CNS(=O)(=O)C=C

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)CNS(=O)(=O)C=C

Origin of Product

United States

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